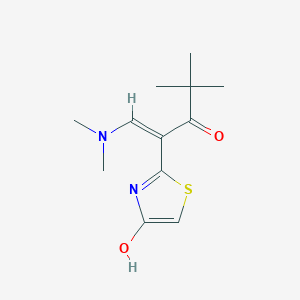

1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-penten-3-one

Description

1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-penten-3-one is a heterocyclic compound featuring a thiazole ring substituted with a hydroxyl group at position 4 and a dimethylamino group at the pentenone backbone. Its structure combines electron-rich (dimethylamino) and hydrogen-bonding (hydroxy-thiazolyl) moieties, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

(Z)-1-(dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-12(2,3)10(16)8(6-14(4)5)11-13-9(15)7-17-11/h6-7,15H,1-5H3/b8-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTOSHFZTISHNL-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CN(C)C)C1=NC(=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C/N(C)C)/C1=NC(=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-penten-3-one (commonly referred to as DMAT) is a compound of interest due to its potential biological activities. This article explores the biological activity of DMAT, including its synthesis, pharmacological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

DMAT has the molecular formula C₁₂H₁₈N₂O₂S and features a thiazole ring, which is known for its biological significance. The compound's structure allows for various interactions with biological targets, making it a subject of pharmacological studies.

Antimicrobial Activity

Research indicates that DMAT exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria were reported at 62.5 µg/mL and 78.12 µg/mL respectively, demonstrating its potential as an antibacterial agent .

Antiproliferative Effects

DMAT has also been studied for its antiproliferative effects on cancer cell lines. Notably, it exhibited cytotoxicity against HeLa (cervical cancer) and A549 (lung cancer) cells with IC₅₀ values of 226 µg/mL and 242.52 µg/mL respectively . These findings suggest that DMAT could be further explored for its potential use in cancer therapy.

The mechanism by which DMAT exerts its biological effects involves several pathways:

- Inhibition of Key Enzymes : DMAT has been shown to inhibit enzymes involved in cellular proliferation and survival pathways. This inhibition can lead to apoptosis in cancer cells.

- Interaction with Cellular Targets : The thiazole moiety in DMAT allows it to interact with various cellular targets, potentially disrupting normal cellular functions.

Synthesis and Characterization

DMAT can be synthesized through various chemical pathways involving thiazole derivatives. A notable method includes the reaction of dimethylamine with 4-hydroxy-1,3-thiazole derivatives under specific conditions to yield the desired compound .

Study on Antimicrobial Properties

In a study assessing the antimicrobial efficacy of DMAT, researchers conducted microdilution assays against several pathogens. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial activity.

Cancer Cell Line Studies

A separate investigation into the antiproliferative effects of DMAT on cancer cell lines demonstrated its potential as a therapeutic agent. The study utilized various concentrations of DMAT and observed dose-dependent responses in cell viability assays.

Data Tables

| Activity | Target | MIC/IC₅₀ |

|---|---|---|

| Antibacterial | E. coli | 62.5 µg/mL |

| S. aureus | 78.12 µg/mL | |

| Antiproliferative | HeLa (cervical cancer) | 226 µg/mL |

| A549 (lung cancer) | 242.52 µg/mL |

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer activity. The thiazole moiety is known for its role in enhancing the bioactivity of compounds against cancer cells.

Case Studies

- In Vitro Studies : Various studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, including prostate and melanoma cells. For instance, a study reported IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, indicating potent inhibitory effects .

- In Vivo Models : Animal models have shown promising results where treatment with this compound led to reduced tumor sizes and improved survival rates compared to control groups .

Antimicrobial Applications

The antimicrobial properties of 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-penten-3-one are attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Studies

- Bacterial Inhibition : Research has indicated that this compound exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis .

- Fungal Activity : In addition to bacterial pathogens, studies have also highlighted its efficacy against fungal infections, showcasing a dual-action profile that is beneficial in treating mixed infections .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs and their differentiating features are summarized below:

Impact of Functional Groups on Properties

- Hydroxy-Thiazole vs.

- Dimethylamino vs. Phenyl: The dimethylamino group in the target compound increases basicity and electron-donating capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the phenyl group in ’s analog .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(Dimethylamino)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-penten-3-one?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, thiazole formation can be achieved by reacting 4-hydroxythiazole precursors with dimethylamino-pentenone derivatives under reflux in ethanol. Triethylamine is often used as a catalyst, and reaction times of 6–12 hours at 60–80°C are common. Post-synthesis purification via crystallization (e.g., using dimethylformamide) improves yield and purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm, thiazole protons at δ 7.1–7.5 ppm) .

- IR : Confirm carbonyl (C=O) stretching at ~1700 cm⁻¹ and hydroxyl (O-H) vibrations at ~3200 cm⁻¹ .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What stability considerations are critical for storing this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the enone system) .

Q. How can researchers evaluate its solubility for in vitro assays?

- Methodological Answer : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy (λ_max ~260 nm) to quantify solubility. For low solubility, employ surfactants (e.g., Tween-80) or co-solvents (≤1% DMSO) .

Q. What are the key safety protocols for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Monitor air quality for airborne particles. In case of exposure, rinse with water (15 min for skin/eyes) and seek medical evaluation. Refer to SDS for toxicity data (e.g., LD₅₀ in rodents) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological interactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can simulate binding to biological targets (e.g., kinases) using crystal structures from the PDB .

Q. What strategies resolve contradictory spectral data during structural elucidation?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous NOEs, synthesize isotopically labeled analogs (e.g., ¹³C-enriched samples) for precise assignments. Compare experimental data with simulated spectra (e.g., ACD/Labs) .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?

- Methodological Answer : Systematically modify substituents:

- Replace the 4-hydroxy group with electron-withdrawing groups (e.g., Cl, NO₂) to enhance metabolic stability .

- Introduce bulky substituents at the pentenone chain to reduce off-target interactions .

- Test derivatives in enzyme inhibition assays (IC₅₀ comparisons) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Methodological Answer : Standardize synthesis protocols (e.g., strict temperature/pH control). Use internal standards (e.g., deuterated analogs) in LC-MS for quantification. Validate biological activity across ≥3 independent batches via dose-response curves (pIC₅₀ ± 0.5 log units acceptable) .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine omics approaches:

- Proteomics : SILAC labeling to identify target proteins in cell lysates .

- Metabolomics : Track metabolic flux changes via GC-MS after compound treatment .

- CRISPR screening : Identify genetic sensitizers/resistors to pinpoint pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.